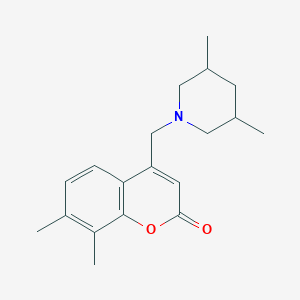

4-((3,5-dimethylpiperidin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one

Overview

Description

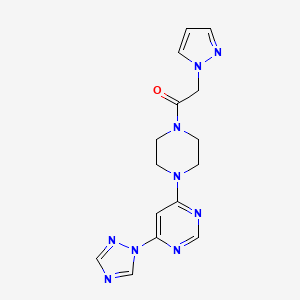

The compound “4-((3,5-dimethylpiperidin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The piperidine ring in this compound is substituted with two methyl groups and a benzene ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The piperidine ring, a six-membered ring with one nitrogen atom, is a key structural element . The presence of the benzene ring and the ketone group (part of the chromen-2-one structure) would also significantly influence the compound’s chemical behavior .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the piperidine ring, benzene ring, and ketone group would likely impact properties such as polarity, solubility, and reactivity .Scientific Research Applications

Crystal Structure and Chemical Properties

- The compound 4-((3,5-dimethylpiperidin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one is structurally related to 4-hydroxycoumarins, which are known to form intra-molecular hydrogen bonds. Such compounds crystallize in the monoclinic system and exhibit specific cell constants, indicating their unique crystal structure and properties (Manolov, Ströbele, & Meyer, 2008).

Biological and Pharmacological Activities

Antibacterial and Anti-inflammatory Properties : Compounds based on a similar structure have been synthesized and evaluated for antibacterial and anti-inflammatory activities. Some derivatives exhibit significant antibacterial effects against Gram-positive bacteria and potent anti-inflammatory activity (Chavan & Hosamani, 2018).

Alkylating Properties : Derivatives of chromone, like the compound , have shown potential in alkylating activities. This suggests their possible use in chemical synthesis and pharmaceutical applications (Budzisz, Nawrot, & Małecka, 2001).

Cytotoxic Activity : Certain derivatives of 7-hydroxy-4-methyl-2H-chromen-2-one, which are structurally similar, have demonstrated a high degree of cytotoxic activity. This indicates potential for research in cancer therapies (Khan et al., 2003).

Chemical Synthesis and Characterization

- Compounds like 4-((3,5-dimethylpiperidin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one have been synthesized using various chemical methods. These methods include reactions like the Mannich reaction, highlighting the compound's relevance in chemical synthesis (Maruyama, Tobimatsu, & Naruta, 1979).

Thermochemistry and Stability

- Studies on the thermochemistry and stability of compounds with similar structures, such as dimethylpiperidines, provide insights into the influence of methyl groups on the stability and conformational behavior of these compounds (Ribeiro da Silva et al., 2006).

Mechanism of Action

Future Directions

properties

IUPAC Name |

4-[(3,5-dimethylpiperidin-1-yl)methyl]-7,8-dimethylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO2/c1-12-7-13(2)10-20(9-12)11-16-8-18(21)22-19-15(4)14(3)5-6-17(16)19/h5-6,8,12-13H,7,9-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGENLWPZZMPKNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)CC2=CC(=O)OC3=C2C=CC(=C3C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401322885 | |

| Record name | 4-[(3,5-dimethylpiperidin-1-yl)methyl]-7,8-dimethylchromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401322885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49646273 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

848687-30-9 | |

| Record name | 4-[(3,5-dimethylpiperidin-1-yl)methyl]-7,8-dimethylchromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401322885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(1-Hydroxyethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2839119.png)

![1-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2839121.png)

![1-(3,4-dimethylphenyl)-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2839123.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2839126.png)

![(4-Chlorophenyl)[3-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2839127.png)

![N-(1-cyanocyclohexyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B2839132.png)